molecular formula C13H21BN2O2 B1408889 (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704069-65-7

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid

Cat. No. B1408889
CAS RN: 1704069-65-7
M. Wt: 248.13 g/mol
InChI Key: GKJJUVULSZUPLG-UHFFFAOYSA-N
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Description

“(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatile reactivity and have been used in a wide range of chemical transformations, including Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a boronic acid group and a 4-methylpiperazine moiety . The presence of the boronic acid group allows for the formation of reversible covalent complexes with diols and polyols, a property that has been exploited in various areas of chemistry .

Scientific Research Applications

  • Synthetic Chemistry Applications : This compound serves as a key precursor in the synthesis of important pharmaceuticals. A practical synthesis method for a closely related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was developed as a key intermediate for the cancer drug Imatinib, demonstrating the importance of these compounds in pharmaceutical synthesis (Koroleva et al., 2012).

  • Boronic Acid Chemistry : Boronic acids, including phenylboronic acid derivatives, have been studied for their applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. The compound , as a phenylboronic acid derivative, may contribute to these areas of research (Zhang et al., 2017).

  • Nanomaterials and Therapeutics : Phenylboronic-acid-modified nanoparticles have garnered attention for their potential in biological and biomedical applications, including as antiviral therapeutics. This aligns with the interests in phenylboronic acid derivatives like the compound (Khanal et al., 2013).

  • Organic Phosphorescent and Mechanoluminescent Materials : The cyclic esterification of aryl boronic acids, a category which includes the compound of interest, has been used to screen for materials with organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) properties (Zhang et al., 2018).

  • Sensor Development for Biological Compounds : Boronic acids have been used to develop sensors for biological compounds. A study on a new internal charge transfer (ICT) fluorene-based fluorescent boronic acid sensor demonstrates the role boronic acids can play in detecting biological substances such as sugar alcohols (Hosseinzadeh et al., 2016).

properties

IUPAC Name

[4-[1-(4-methylpiperazin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJJUVULSZUPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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